3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazoloquinoline core with various substituents, including ethoxyphenyl, difluorophenyl, and methylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to a cyclization reaction with an appropriate aromatic aldehyde or ketone to form the quinoline ring.
Substitution Reactions: The final step involves introducing the ethoxyphenyl, difluorophenyl, and methylphenyl groups through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized substituents.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of various substituted pyrazoloquinoline derivatives.
Scientific Research Applications
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in research to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both ethoxy and difluoro groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O/c1-3-31-19-10-6-16(7-11-19)23-21-14-28-24-20(12-17(26)13-22(24)27)25(21)30(29-23)18-8-4-15(2)5-9-18/h4-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUQLGDLBXFWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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